Superior Bactericidal Speed Against hVISA: Time-Kill Kinetics vs. Vancomycin and Linezolid
Telavancin demonstrates significantly faster bactericidal activity against heterogeneously vancomycin-intermediate Staphylococcus aureus (hVISA) compared to vancomycin and linezolid. Against a panel of 25 hVISA clinical isolates, telavancin achieved 99.9% kill in a median time of 5.6 hours at peak concentration, whereas vancomycin required 18.8 hours [1]. This difference is statistically significant (P < 0.001).
| Evidence Dimension | Time to 99.9% bacterial kill (T99.9) at peak drug concentration |
|---|---|
| Target Compound Data | 5.6 ± 3.2 hours |
| Comparator Or Baseline | Vancomycin: 18.8 ± 2.1 hours; Linezolid: did not achieve bactericidal activity |
| Quantified Difference | Telavancin is 13.2 hours faster (70% reduction in T99.9) |
| Conditions | In vitro time-kill study using 25 hVISA clinical isolates; starting inoculum ~10^6 CFU/mL; peak concentrations: telavancin 40 mg/L, vancomycin 40 mg/L |
Why This Matters
This superior bactericidal speed is clinically relevant for treating serious infections caused by hVISA, where rapid bacterial eradication may correlate with improved patient outcomes.
- [1] Leonard SN, Szeto YG, Zolotarev M, et al. Comparative in vitro activity of telavancin, vancomycin and linezolid against heterogeneously vancomycin-intermediate Staphylococcus aureus (hVISA). Int J Antimicrob Agents. 2011;37(6):558-561. View Source
